molecular formula C27H32N4O3 B2920074 N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-06-8

N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2920074
CAS No.: 1115999-06-8
M. Wt: 460.578
InChI Key: PMWLVGRQQQNVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its molecular architecture, featuring a pyrimidine core linked to a piperidine carboxamide group, suggests potential for interacting with various biological targets. Compounds with similar structural motifs, such as piperidine and pyrimidine derivatives, are often investigated for their activity against neurological targets and in regulating vascular and platelet function . Specifically, the distinct substitution pattern on the pyrimidine ring may be explored for modulating enzyme or receptor function. This compound is provided to support fundamental in vitro research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling in early drug discovery efforts.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-3-20-8-10-23(11-9-20)34-26-17-25(29-19-30-26)31-14-12-22(13-15-31)27(32)28-18-21-6-5-7-24(16-21)33-4-2/h5-11,16-17,19,22H,3-4,12-15,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLVGRQQQNVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the phenyl groups: The phenyl groups with ethoxy and ethyl substituents can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor to form the piperidine ring.

    Coupling reactions: The final step involves coupling the pyrimidine and piperidine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

This compound is a synthetic compound with a complex structure featuring a piperidine ring, a pyrimidine moiety, and ethoxy and ethyl phenyl groups. The molecular formula of this compound is C27H32N4O3 . Research indicates that this compound exhibits significant biological activity, particularly as a potent inhibitor of spleen tyrosine kinase.

Potential Therapeutic Applications

The inhibition of spleen tyrosine kinase suggests potential therapeutic applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. The uniqueness of this compound lies in its specific combination of functional groups that enhance its selectivity towards spleen tyrosine kinase compared to other similar compounds. This specificity may lead to fewer side effects and increased efficacy in treating inflammatory diseases.

Areas for Scientific Research

Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:

  • Modification of the compound to enhance its properties
  • Synthesis of derivatives with potentially improved biological activity

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in Piperidine-4-Carboxamide Derivatives

The following table summarizes key analogs and their structural differences:

Compound Name / ID Pyrimidine/Other Core Substituent Carboxamide N-Substituent Molecular Weight Key Data/Activity
Target Compound 6-(4-Ethylphenoxy)pyrimidin-4-yl 3-Ethoxyphenylmethyl ~451.5* Not explicitly stated; inferred antiviral focus based on analogs
1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide 6-(4-Ethylphenoxy)pyrimidin-4-yl 4-Fluorobenzyl 433.5 Structural analog with fluorinated benzyl group; potential improved solubility
1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide 6-(4-Ethylphenoxy)pyrimidin-4-yl 1-(4-Fluorophenyl)ethyl ~465.5* Ethyl linker may enhance binding flexibility; fluorophenyl improves lipophilicity
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide 6-(Trifluoromethyl)pyrimidin-4-yl 4-Phenoxyphenyl 434.4 Trifluoromethyl group enhances metabolic stability; phenoxy may reduce solubility
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide 6-(Imidazol-1-yl)pyrimidin-4-yl 2-(Trifluoromethoxy)phenyl 432.4 Imidazole introduces polarity; trifluoromethoxy group impacts target affinity
N-(4-ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide 6-(Pyridin-3-yl)pyridazin-3-yl 4-Ethoxyphenyl 403.5 Pyridazine core alters electronic properties; ethoxy group mirrors target compound

*Calculated based on molecular formulas.

Biological Activity

N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound that has attracted attention due to its significant biological activity, particularly as a potent inhibitor of spleen tyrosine kinase (SYK). This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C27H32N4O3, with a molecular weight of 460.578 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and ethoxy and ethyl phenyl groups, which contribute to its biological properties.

Research indicates that this compound acts primarily by inhibiting SYK, an important kinase involved in various signaling pathways related to inflammation and immune responses. This inhibition can potentially lead to therapeutic effects in several inflammatory diseases.

Inhibition of Spleen Tyrosine Kinase

The compound has been shown to exhibit significant inhibitory activity against SYK. This is particularly relevant in the context of diseases characterized by excessive inflammation, such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Rheumatoid Arthritis

The inhibition of SYK suggests that this compound could be developed as a therapeutic agent for these conditions.

Comparative Biological Activity

A comparison with structurally similar compounds reveals the unique efficacy of this compound in targeting SYK. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
1-[6-(4-methylphenoxy)pyrimidin-4-yl]piperidineSimilar piperidine and pyrimidine structurePotential anti-inflammatory activity
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideContains an indole structureKnown anti-inflammatory properties
2-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]-6-azaspiro[3.4]octaneFeatures a piperidine ringInvestigated for neuroprotective effects

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits SYK activity in various cell lines associated with inflammatory responses. The IC50 value for SYK inhibition was found to be significantly lower compared to other similar compounds, indicating higher potency.
  • Animal Models : Preclinical studies using animal models of asthma and rheumatoid arthritis showed that administration of this compound resulted in reduced inflammation markers and improved clinical symptoms. These findings support its potential use as an anti-inflammatory agent.
  • Pharmacokinetics : Further research is needed to elucidate the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of complex piperidine-pyrimidine hybrids typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Coupling of the pyrimidine core (e.g., 6-chloropyrimidin-4-amine) with 4-ethylphenol under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 2 : Introduction of the piperidine-4-carboxamide moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal solvent, temperature, and catalyst systems, reducing trial-and-error experimentation . Monitor intermediates via HPLC or LC-MS to ensure purity ≥95% .

Q. How should researchers approach structural elucidation and confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, dihedral angles between pyrimidine and phenyl rings (e.g., ~12–86°) can influence conformational stability .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl methyl protons at δ 1.3–1.5 ppm). IR spectroscopy can confirm carboxamide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays are appropriate for initial biological evaluation?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence polarization assays, given the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations. Include controls for metabolic stability (e.g., liver microsome incubation) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved activity?

  • Methodological Answer :

  • Docking Studies : Model interactions with target proteins (e.g., kinase domains) using AutoDock Vina. Focus on substituent effects (e.g., ethoxyphenyl’s lipophilicity) on binding affinity .
  • QSAR Modeling : Train models on bioactivity data of analogs to predict ADMET properties. For instance, trifluoromethyl groups increase metabolic stability but may reduce solubility .

Q. How to resolve contradictions between in vitro activity and in vivo inefficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS. Poor absorption may require prodrug strategies (e.g., esterification of carboxamide) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites. Off-target effects can be mitigated by modifying the piperidine ring (e.g., methylation) .

Q. What strategies optimize pharmacokinetic properties through structural modifications?

  • Methodological Answer :

  • Lipophilicity Adjustment : Replace the ethoxy group with polar substituents (e.g., hydroxyl) to enhance solubility. Balance with logP calculations (target 2–3) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide to improve membrane permeability .

Q. How does polymorphism affect bioactivity, and how can it be analyzed?

  • Methodological Answer :

  • Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. For example, hydrogen-bonding patterns (e.g., N–H⋯O) can stabilize specific polymorphs .
  • Bioactivity Correlation : Compare IC₅₀ values of polymorphs in cell-based assays. A 10–20% variation in activity may indicate crystal packing effects on solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.